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For Researchers, Scientists, and Drug Development Professionals

The incorporation of chemically modified nucleotides into single guide RNAs (sgRNAs)

represents a significant advancement in CRISPR-Cas9 gene editing technology. Among these,

N1-Methylsulfonyl pseudouridine (ms¹Ψ), a naturally occurring RNA modification, has

demonstrated considerable promise. These application notes provide a comprehensive

overview of the benefits of utilizing ms¹Ψ-modified sgRNAs, supported by quantitative data and

detailed experimental protocols. The inclusion of ms¹Ψ in sgRNAs has been shown to maintain

high on-target editing efficiency while significantly mitigating off-target effects and reducing the

innate immune response often associated with synthetic RNAs.[1][2]

Key Advantages of ms¹Ψ-Modified sgRNAs:
Reduced Off-Target Effects: The presence of ms¹Ψ in the guide RNA sequence enhances

the specificity of the Cas9-sgRNA complex, leading to a notable decrease in cleavage at

unintended genomic sites.[1][2] This heightened specificity is crucial for therapeutic

applications where precision is paramount.

Maintained On-Target Efficiency: While improving specificity, ms¹Ψ modification does not

compromise the editing efficiency at the intended target locus.[1][2] Studies show that Cas9

complexes with ms¹Ψ-containing guide RNAs effectively cleave target DNA both in vitro and

within human cells.[1][2]
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Lowered Immunogenicity: Synthetic guide RNAs can trigger cellular innate immune

responses. The incorporation of ms¹Ψ has been shown to diminish these immunostimulatory

and cytotoxic effects, a critical feature for in vivo and therapeutic applications.[2] This is

attributed to the ability of modified RNAs to evade recognition by cellular RNA sensors.[3][4]

Data Summary
The following tables summarize the quantitative effects of ms¹Ψ modification on CRISPR-Cas9

editing efficiency, specificity, and immunogenicity based on published studies.

Table 1: In Vitro On-Target and Off-Target Cleavage Efficiency

sgRNA
Modification

Target
Substrate

On-Target
Cleavage (%)

Off-Target
Cleavage
(Single
Mismatch, %)

Off-Target
Cleavage
(Double
Mismatch, %)

Unmodified (NM) ANXA6 ~40% ~15-35% ~5-20%

Fully m1Ψ

Modified
ANXA6 ~40% ~2-10% ~1-5%

Data adapted from in vitro cleavage assays using FAM-labeled dsDNA substrates.[1][5]

Table 2: Genome Editing Efficiency in Human Cells

sgRNA
Modification

Cell Line Target Gene
Genome Editing
(%)

Unmodified (NM) 293FT ANXA6 ~12%

50% m1Ψ Modified 293FT ANXA6 ~8%

Data obtained via digital PCR analysis following Neon transfection of Cas9 RNPs.[1]

Table 3: In Vitro Cleavage Kinetics
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sgRNA Modification
Observed Rate Constant
(k_obs, min⁻¹)

Maximal Extent of Duplex
Cleavage (A_max, %)

Unmodified (NM) ~0.25 ~45%

Fully m1Ψ Modified ~0.15 ~35%

Kinetic parameters calculated from in vitro cleavage assays of FAM-labeled dsDNA substrates.

[2]

Experimental Protocols & Workflows
Herein, we provide detailed protocols for key experiments involving the use of ms¹Ψ-modified

sgRNAs.

Logical Workflow for Utilizing ms¹Ψ-Modified sgRNA
The following diagram illustrates the general workflow for incorporating ms¹Ψ into a CRISPR-

Cas9 experiment.
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Workflow for ms¹Ψ-modified sgRNA experiments.
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Protocol 1: In Vitro Transcription of ms¹Ψ-Modified
sgRNA
This protocol describes the synthesis of sgRNA incorporating ms¹Ψ using a T7 RNA

polymerase-based in vitro transcription (IVT) reaction.[3][6][7]

Materials:

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sgRNA

sequence

NTP mix (ATP, CTP, GTP)

N1-Methylsulfonyl pseudouridine-5'-Triphosphate (ms¹Ψ-TP)

T7 RNA Polymerase

Transcription Buffer

RNase Inhibitor

DNase I, RNase-free

Nuclease-free water

RNA purification kit

Procedure:

Template Preparation: Prepare a high-quality, purified linear DNA template. The template

should contain the T7 promoter sequence followed by the desired sgRNA sequence.

IVT Reaction Assembly: At room temperature, combine the following reagents in a nuclease-

free microcentrifuge tube. Add components in the order listed to prevent precipitation of the

DNA template by spermidine in the transcription buffer.

Nuclease-free water (to final volume)
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Transcription Buffer (10X)

NTPs (ATP, CTP, GTP, each at a final concentration of 2 mM)

ms¹Ψ-TP (for partial or full substitution of UTP)

Linear DNA template (1 µg)

RNase Inhibitor

T7 RNA Polymerase

Incubation: Mix gently and incubate at 37°C for 2-4 hours, or overnight for higher yield.

DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30

minutes to digest the DNA template.

Purification: Purify the transcribed sgRNA using an appropriate RNA purification kit according

to the manufacturer's instructions.

Quantification and Quality Control: Determine the concentration and purity of the sgRNA

using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via denaturing gel

electrophoresis.

Protocol 2: RNP Delivery into 293FT Cells via Neon
Transfection
This protocol details the delivery of Cas9-sgRNA ribonucleoprotein (RNP) complexes into

HEK293FT cells using the Neon Transfection System.[8][9][10]

Materials:

HEK293FT cells

Culture medium (e.g., DMEM with 10% FBS)

Purified Cas9 nuclease
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ms¹Ψ-modified sgRNA

Neon Transfection System and associated kits (10 µL tips, buffers)

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Procedure:

Cell Preparation: Culture HEK293FT cells to 70-90% confluency. On the day of transfection,

trypsinize the cells, wash with PBS, and resuspend in a suitable buffer (e.g., Resuspension

Buffer R) at a density of 2 x 10⁷ cells/mL.

RNP Assembly:

In a sterile, nuclease-free tube, dilute the purified Cas9 protein and the ms¹Ψ-modified

sgRNA in resuspension buffer. A typical molar ratio is 1:1.2 (Cas9:sgRNA).

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex

formation.

Transfection:

Combine the cell suspension with the pre-formed RNP complex.

Aspirate 10 µL of the cell-RNP mixture into a Neon 10 µL tip.

Electroporate the cells using the Neon device with optimized parameters for 293FT cells

(e.g., 1150 V, 20 ms, 2 pulses).[10]

Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing

culture medium.

Post-Transfection Culture: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours

before analysis.

Protocol 3: Quantification of Editing Efficiency by Digital
PCR
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Droplet Digital PCR (ddPCR) allows for precise and absolute quantification of gene editing

events.[1][11][12]

Materials:

Genomic DNA (gDNA) extracted from transfected and control cells

ddPCR Supermix for Probes (No dUTP)

Primers and probes specific for the wild-type and edited alleles

Reference probe (e.g., HEX-labeled) binding to a stable region outside the target site.

Wild-type specific probe (e.g., FAM-labeled) spanning the cleavage site.

(Optional) Mutant-specific probe if detecting a specific HDR event.

Restriction enzyme (optional, for NHEJ detection)

Droplet generator and reader

Procedure:

gDNA Extraction: Extract gDNA from the cultured cells 48-72 hours post-transfection.

Assay Design: Design primers and probes. For NHEJ detection, a common strategy is a

"drop-off" assay where the probe binding site is disrupted by indels, leading to a loss of

signal relative to the reference probe.

ddPCR Reaction Setup:

Prepare the ddPCR reaction mix containing ddPCR Supermix, primers, probes, and gDNA

(50-100 ng).

Generate droplets using a droplet generator according to the manufacturer's protocol.

PCR Amplification: Perform thermal cycling with optimized annealing/extension

temperatures.
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Droplet Reading and Analysis: Read the droplets on a droplet reader. The software will

quantify the number of positive and negative droplets for each fluorophore.

Calculation of Editing Efficiency: The percentage of edited alleles (NHEJ) can be calculated

based on the reduction in the ratio of the target probe (FAM) to the reference probe (HEX) in

the edited sample compared to the control sample.

Signaling Pathway: Innate Immune Response to sgRNA
Unmodified, in vitro-transcribed sgRNAs can activate the innate immune system, primarily

through the RIG-I pathway, which recognizes the 5'-triphosphate group on the RNA. This leads

to the production of type I interferons and subsequent inflammatory responses. The use of

modified nucleosides like ms¹Ψ helps the sgRNA evade this recognition.[13][14][15]
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Innate immune sensing of synthetic sgRNA.
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By following these protocols and understanding the underlying principles, researchers and drug

developers can effectively leverage the advantages of N1-Methylsulfonyl pseudouridine-

modified sgRNAs to achieve more precise and safer genome editing outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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